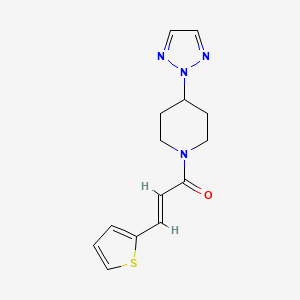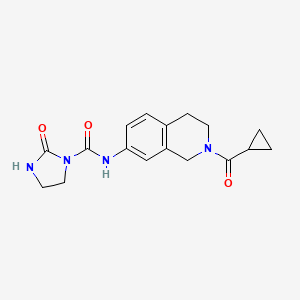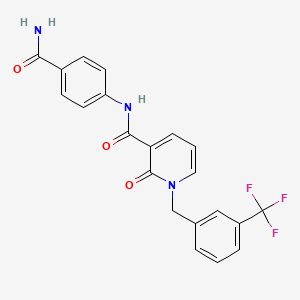![molecular formula C22H20N4O3S B2383238 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol CAS No. 1226439-16-2](/img/structure/B2383238.png)
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, an oxadiazole ring, a sulfanyl group, and a pyrimidinol group . These functional groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and pyrimidinol group suggests that the compound could potentially exhibit aromaticity . The benzyloxy group could confer additional steric and electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is generally considered to be stable under normal conditions, but can participate in reactions under certain circumstances . The sulfanyl group could potentially undergo oxidation or serve as a nucleophile in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar pyrimidinol group and the nonpolar benzyloxy group could confer both hydrophilic and hydrophobic properties .Scientific Research Applications
Synthesis and Antibacterial Properties
One area of research has been the synthesis of novel structures derived from related chemical scaffolds, such as 1,3,4-oxadiazoles and benzimidazoles, showing potent and selective activities against certain pathogens like Helicobacter pylori. These studies illustrate the compound's potential as a novel anti-H. pylori agent due to its low minimal inhibition concentration (MIC) values against a panel of clinically relevant H. pylori strains and its negligible activity against a wide range of other microorganisms (Carcanague et al., 2002).
Antimicrobial and Antioxidant Activities
Research into derivatives of 1,3,4-oxadiazole, such as novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds, has shown a wide range of antimicrobial and antioxidant activities. Molecular docking studies highlighted certain compounds' potent interactions with amino acids, suggesting their potential in developing antitubercular treatments (Fathima et al., 2021).
Corrosion Inhibition
Another study focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in acidic environments. This research is significant for industrial applications, demonstrating the compounds' ability to form protective layers on metal surfaces and suggesting a mixed mechanism of physisorption and chemisorption (Ammal et al., 2018).
Pharmacological Evaluation
Further studies have evaluated the pharmacological potential of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings provide insights into the compounds' binding and inhibitory effects on various biological targets, showcasing their potential in medicinal chemistry (Faheem, 2018).
High-Performance Materials
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to the chemical structure , has explored their applications in creating materials with high refractive indices and good thermomechanical stabilities. These materials are relevant for optical applications and electronics, emphasizing the broad utility of such compounds in advanced materials science (Tapaswi et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-2-16-12-19(27)24-22(23-16)30-14-20-25-21(26-29-20)17-10-6-7-11-18(17)28-13-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMIEBOAGKCRAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)
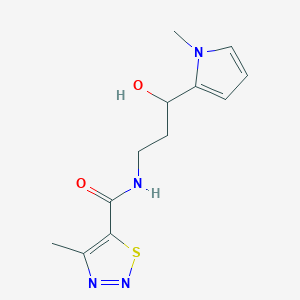
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)
![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)
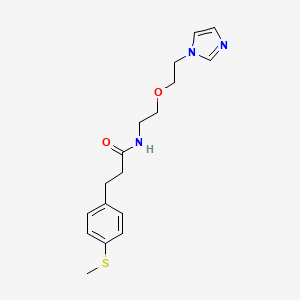

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)
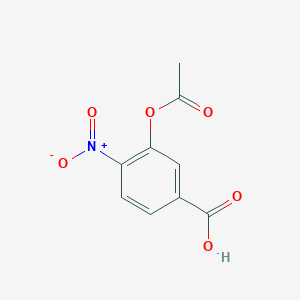
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)
![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
